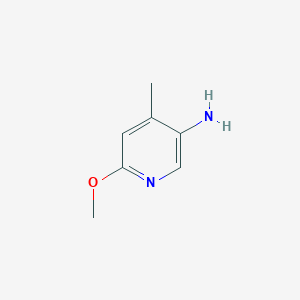

5-Amino-2-methoxy-4-picoline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52458. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

6-methoxy-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADDNCJJHROILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287774 | |

| Record name | 5-Amino-2-methoxy-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6635-91-2 | |

| Record name | 6-Methoxy-4-methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6635-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 52458 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006635912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6635-91-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-methoxy-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-4-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 5-Amino-2-methoxy-4-picoline

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Properties

CAS Number: 6635-91-2

Alternative Names: 6-methoxy-4-methylpyridin-3-amine, 5-amino-2-methoxy-4-methylpyridine

5-Amino-2-methoxy-4-picoline is a substituted pyridine derivative with significant potential in pharmaceutical and agrochemical research and development.[1][2] Its chemical structure, featuring an amino group, a methoxy group, and a methyl group on the pyridine ring, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.[2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 6635-91-2 | [3] |

| Molecular Formula | C₇H₁₀N₂O | [3] |

| Molecular Weight | 138.17 g/mol | [3] |

| Appearance | Brown to light brown solid | Chem-Impex |

| Melting Point | 157-161 °C | Seedion |

| Boiling Point | 280.6 °C | Seedion |

| Storage Temperature | 2-8 °C | Chem-Impex |

Potential Applications in Drug Development

Research indicates that this compound holds promise as a scaffold for the development of novel therapeutics, primarily due to its potential to inhibit inducible nitric oxide synthase (iNOS).[4] Overexpression or dysregulation of iNOS is implicated in the pathophysiology of numerous inflammatory diseases, neurodegenerative disorders, and certain types of cancer, making it a key target for drug discovery.[4]

Signaling Pathway: Inhibition of Inducible Nitric Oxide Synthase (iNOS)

In inflammatory conditions, various stimuli such as bacterial lipopolysaccharide (LPS) and pro-inflammatory cytokines trigger signaling cascades that lead to the expression of the iNOS enzyme.[4][5] Once expressed, iNOS produces large, sustained amounts of nitric oxide (NO), which can contribute to tissue damage and the perpetuation of the inflammatory response.[4][6] this compound, as a potential iNOS inhibitor, would interfere with this pathway, thereby reducing the pathological overproduction of NO.

Caption: Proposed mechanism of action for this compound in the iNOS signaling pathway.

Experimental Protocols

Synthesis of this compound

Materials and Reagents:

-

A suitable brominated precursor such as 5-bromo-2-methoxy-4-picoline

-

Copper(I) oxide (Cu₂O)

-

Ammonia solution (e.g., 28% NH₃·H₂O)

-

Potassium carbonate (K₂CO₃)

-

N,N'-Dimethylethylenediamine (DMEDA)

-

Ethylene glycol

-

Ethyl acetate

-

Argon or Nitrogen gas

-

Standard laboratory glassware (Schlenk tube, etc.)

-

Silica gel for chromatography

Generalized Procedure:

-

Reaction Setup: In a Schlenk tube under an inert atmosphere (argon or nitrogen), combine the bromopyridine precursor (1.0 mmol), Cu₂O (5 mol%), K₂CO₃ (20 mol%), and DMEDA (10 mol%).

-

Addition of Solvents and Reagents: Add ethylene glycol (e.g., 2 mL) and the ammonia solution (20 equiv.).

-

Reaction: Stir the mixture at a specified temperature (e.g., 60-100 °C) for a set duration (e.g., 16-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and extract the product with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain this compound.

Note: This is a generalized protocol and would require optimization for the specific substrate.

In Vitro Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of a compound against iNOS, adapted from methods used for other aminopyridine derivatives.[4][8] This assay typically measures the conversion of radiolabeled L-arginine to L-citrulline.

Materials and Reagents:

-

Purified recombinant iNOS enzyme

-

[³H]-L-arginine

-

NADPH

-

(6R)-5,6,7,8-tetrahydro-L-biopterin (BH₄)

-

Flavin adenine dinucleotide (FAD)

-

Flavin mononucleotide (FMN)

-

Calmodulin

-

Calcium chloride (CaCl₂)

-

HEPES buffer

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation fluid and vials

-

Microplate reader or scintillation counter

Generalized Procedure:

-

Preparation of Reaction Mixture: In a microplate or microcentrifuge tubes, prepare a reaction mixture containing HEPES buffer, NADPH, BH₄, FAD, FMN, calmodulin, and CaCl₂.

-

Addition of Inhibitor: Add varying concentrations of this compound to the reaction wells. Include a control group with no inhibitor.

-

Enzyme Addition and Pre-incubation: Add the iNOS enzyme to the mixture and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiation of Reaction: Start the reaction by adding [³H]-L-arginine.

-

Incubation: Incubate the reaction for a set period (e.g., 30-60 minutes) at 37 °C.

-

Termination of Reaction: Stop the reaction by adding a stop buffer containing Dowex AG 50W-X8 resin. This resin binds the unreacted [³H]-L-arginine.

-

Separation and Quantification: Centrifuge the samples to pellet the resin. Transfer the supernatant, which contains the [³H]-L-citrulline product, to scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Caption: Generalized workflow for an in vitro iNOS inhibition assay.

References

- 1. Buy this compound | 6635-91-2 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nitric oxide signaling | Abcam [abcam.com]

- 7. rsc.org [rsc.org]

- 8. Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-Amino-2-methoxy-4-picoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 5-Amino-2-methoxy-4-picoline, a valuable pyridine derivative used as a building block in the development of pharmaceuticals and agrochemicals.[1][2] This document details the multi-step synthesis from commercially available precursors, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Synthetic Pathway Overview

The most common and well-documented synthesis of this compound is a multi-step process commencing with 2-amino-4-methylpyridine. The overall strategy involves the introduction of a nitro group at the 5-position, followed by a series of functional group transformations at the 2-position, and concluding with the reduction of the nitro group to the desired amine.

The logical workflow for this synthesis is depicted below:

References

Structural Elucidation of 5-Amino-2-methoxy-4-picoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 5-Amino-2-methoxy-4-picoline, a pyridine derivative with applications in pharmaceutical and agrochemical research.[1][2] The document outlines the key analytical techniques employed to confirm its molecular structure, including spectroscopic and spectrometric methods. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for reproducibility.

Compound Overview

-

Compound Name: this compound

-

Synonyms: 5-Amino-2-methoxy-4-methylpyridine[3]

-

CAS Number: 6635-91-2[3]

The structure of this compound incorporates a pyridine ring substituted with an amino group at position 5, a methoxy group at position 2, and a methyl group at position 4. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules.[2]

Spectroscopic and Spectrometric Data

The structural confirmation of this compound is achieved through a combination of analytical techniques. The data presented herein has been compiled from various sources and is presented in a structured format for ease of comparison.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight of the compound. The fragmentation pattern provides valuable insights into the molecule's structure.

Table 1: High-Resolution Mass Spectrometry Data

| Parameter | Observed Value |

| Molecular Formula | C₇H₁₀N₂O |

| Exact Mass [M]⁺˙ | 138.079315 amu |

Data sourced from Smolecule[1]

Table 2: Mass Spectrometry Fragmentation Data

| m/z | Relative Intensity | Fragment Ion Assignment | Fragmentation Pathway |

| 138 | Moderate | [C₇H₁₀N₂O]⁺˙ (M⁺˙) | Molecular Ion |

| 123 | High | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy or picoline group |

| 107 | Prominent | [M - OCH₃]⁺ | Alpha-cleavage resulting in the loss of the methoxy group |

| 95 | Moderate | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment |

| 80 | Moderate | [M - OCH₃ - HCN]⁺ | Loss of hydrogen cyanide from the [M - OCH₃]⁺ fragment |

Fragmentation data is based on typical fragmentation patterns of substituted pyridines and available data[1].

Infrared (IR) Spectroscopy

The infrared spectrum reveals the presence of key functional groups within the molecule.

Table 3: Key Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3060 | Medium-Strong | N-H stretching (primary amine) |

| 3100 - 3050 | Strong | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching (CH₃) |

| ~1600 | Strong | C=C and C=N ring stretching |

| ~1250 | Strong | C-O stretching (methoxy) |

Data sourced from Smolecule[1]

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations.

Table 4: Characteristic Raman Scattering Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1000 - 1100 | Strong | Pyridine ring breathing mode |

Data sourced from Smolecule[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 5: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 | s | 1H | H-6 (Pyridine) |

| ~ 6.5 | s | 1H | H-3 (Pyridine) |

| ~ 4.0 (broad) | s | 2H | -NH₂ (Amino) |

| ~ 3.9 | s | 3H | -OCH₃ (Methoxy) |

| ~ 2.2 | s | 3H | -CH₃ (Picoline) |

Table 6: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C-2 (Pyridine) |

| ~ 145 | C-5 (Pyridine) |

| ~ 140 | C-4 (Pyridine) |

| ~ 135 | C-6 (Pyridine) |

| ~ 110 | C-3 (Pyridine) |

| ~ 55 | -OCH₃ (Methoxy) |

| ~ 18 | -CH₃ (Picoline) |

Experimental Protocols

The following are generalized experimental protocols for the analytical techniques used in the structural elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then infused directly into the mass spectrometer or introduced via liquid chromatography.

-

Data Acquisition: The mass spectrometer is operated in positive ion mode. Data is acquired over a mass range of m/z 50-500. The instrument is calibrated using a standard of known mass to ensure high mass accuracy.

-

Data Analysis: The exact mass of the molecular ion is determined and used to calculate the elemental composition using the instrument's software. The fragmentation pattern is analyzed to identify characteristic neutral losses and fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or KBr pellet) is recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with the characteristic vibrational frequencies of the functional groups present in the molecule.

Raman Spectroscopy

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).

-

Sample Preparation: The solid sample is placed directly onto the sample holder.

-

Data Acquisition: The Raman spectrum is collected over a Stokes shift range of approximately 200-3500 cm⁻¹. The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

Data Analysis: The positions and intensities of the Raman scattering bands are analyzed to identify characteristic vibrational modes, particularly those that are weak or absent in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is performed. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is performed. Key parameters include a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

-

Data Analysis: The chemical shifts, multiplicities (singlet, doublet, etc.), and integration values of the signals in the ¹H NMR spectrum are used to determine the number and connectivity of the protons. The chemical shifts in the ¹³C NMR spectrum are used to identify the different carbon environments.

Visualizing the Elucidation Process

The following diagrams illustrate the logical workflow and key relationships in the structural elucidation of this compound.

References

Spectroscopic Profile of 5-Amino-2-methoxy-4-picoline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Amino-2-methoxy-4-picoline, also known as 6-methoxy-4-methylpyridin-3-amine. The information presented herein is crucial for the identification, characterization, and quality control of this pyridine derivative, which holds potential in medicinal chemistry and drug development. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols for obtaining such data, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data (Predicted)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 6.8 - 7.2 | 112 - 115 | Singlet |

| H-6 | ~7.5 | ~140 | Singlet |

| -OCH₃ | 3.8 - 4.0 | 53 - 56 | Singlet |

| -CH₃ | 2.1 - 2.5 | 18 - 22 | Singlet |

| -NH₂ | Variable (broad) | - | Singlet |

| C-2 | - | ~158 | - |

| C-4 | - | ~136 | - |

| C-5 | - | ~132 | - |

Note: Predicted chemical shifts are based on the analysis of similar substituted pyridine structures. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3060 | Medium - Strong | N-H stretching (asymmetric and symmetric) of primary amine |

| 3100 - 3050 | Strong | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching (-CH₃, -OCH₃) |

| 1620 - 1580 | Medium - Strong | N-H bending (scissoring) and C=C/C=N ring stretching |

| 1500 - 1400 | Medium - Strong | Aromatic ring stretching |

| 1250 - 1000 | Strong | C-O stretching (aryl-alkyl ether) |

| 900 - 650 | Medium - Strong | Out-of-plane C-H bending |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 138 | High | [M]⁺ (Molecular Ion) |

| 107 | High (often base peak) | [M - OCH₃]⁺ |

High-resolution mass spectrometry provides an exact mass of the molecular ion at 138.079315 atomic mass units, confirming the molecular formula C₇H₁₀N₂O.[1]

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the ATR crystal.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized in the ion source.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).

-

-

Mass Analysis:

-

The molecular ion and any fragment ions formed in the source are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Analysis:

-

A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information. For this compound, the loss of the methoxy group (CH₃O•, 31 Da) is a characteristic fragmentation pathway, leading to a prominent peak at m/z 107.[1]

-

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound and the relationship between the different spectroscopic techniques in structure elucidation.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Caption: Logical relationship of spectroscopic data in the structure elucidation of this compound.

References

An In-depth Technical Guide to 5-Amino-2-methoxy-4-picoline: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-methoxy-4-picoline, also known as 6-methoxy-4-methylpyridin-3-amine, is a pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring an amino, a methoxy, and a methyl group on a pyridine scaffold, makes it a valuable building block for the development of novel therapeutic agents and agrochemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its biological significance, with a particular focus on its potential role as an inhibitor of inducible nitric oxide synthase (iNOS).

Core Properties of this compound

This section summarizes the key physical and chemical identifiers and properties of this compound. All quantitative data is presented in clearly structured tables for easy reference and comparison.

Nomenclature and Identifiers

| Property | Value |

| Systematic (IUPAC) Name | 6-methoxy-4-methylpyridin-3-amine[1] |

| Common Name | This compound |

| Synonym | 5-Amino-2-methoxy-4-methylpyridine |

| CAS Number | 6635-91-2[1] |

| Molecular Formula | C₇H₁₀N₂O[1] |

| Molecular Weight | 138.17 g/mol [1] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Brown to light brown solid | --INVALID-LINK-- |

| Melting Point | 157-161 °C | --INVALID-LINK-- |

| Boiling Point | 281 °C | --INVALID-LINK-- |

| Density | 1.103 g/cm³ | --INVALID-LINK-- |

| Flash Point | 124 °C | --INVALID-LINK-- |

| Storage Conditions | 0-8 °C, under inert gas | --INVALID-LINK-- |

Spectroscopic Data

| Spectrum Type | Key Features |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons (singlet, ~3.9-4.0 ppm), the methyl group protons (singlet, ~2.1-2.5 ppm), and the amino group protons. |

| ¹³C NMR | The carbon NMR spectrum will display unique resonances for each of the seven carbon atoms in the molecule, corresponding to the aromatic carbons, the methoxy carbon, and the methyl carbon. |

| Infrared (IR) | The IR spectrum exhibits characteristic absorption bands for the primary amine N-H stretching vibrations (3550-3060 cm⁻¹) and aromatic C-H stretching (3100-3050 cm⁻¹). |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak [M]⁺ at m/z 138. A prominent fragment is often observed at m/z 123, corresponding to the loss of a methyl group ([M-CH₃]⁺). |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that typically involves the formation of a nitropyridine precursor followed by the reduction of the nitro group to an amine. The following is a representative experimental protocol.

Synthesis of 2-methoxy-4-methyl-5-nitropyridine (Precursor)

Materials:

-

2-Chloro-4-methyl-5-nitropyridine

-

Sodium metal

-

Absolute Methanol

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Concentrated Hydrochloric acid (HCl)

Procedure: [1]

-

In a round-bottom flask, dissolve sodium metal (3.8 equivalents) in absolute methanol at 0 °C with stirring to prepare a sodium methoxide solution.

-

To this solution, add a solution of 2-chloro-4-methyl-5-nitropyridine (1 equivalent) in absolute methanol dropwise.

-

Allow the resulting dark-colored solution to stir at room temperature for 30 minutes.

-

Concentrate the reaction mixture to a solid by evaporation under reduced pressure.

-

Dissolve the solid residue in water and adjust the pH to 6 with concentrated HCl.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure to yield 2-methoxy-4-methyl-5-nitropyridine as an orange solid.

Synthesis of this compound

Materials:

-

2-methoxy-4-methyl-5-nitropyridine

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Ethyl acetate

Procedure (General method for nitro group reduction):

-

Dissolve 2-methoxy-4-methyl-5-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.

-

In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.

-

Slowly add the stannous chloride solution to the solution of the nitropyridine with stirring. The reaction is exothermic and may require cooling.

-

After the addition is complete, heat the reaction mixture at reflux for a specified time (typically 1-3 hours) until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a strong base such as a concentrated solution of sodium hydroxide or potassium carbonate to precipitate the tin salts.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.

Biological Significance and Applications

This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its structural features allow for diverse chemical modifications, making it a valuable scaffold in drug discovery.

Pharmaceutical and Agrochemical Intermediate

This compound is a key building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system. Research has explored its derivatives as potential anticonvulsant agents. In the agrochemical industry, it is utilized as a precursor for the development of novel herbicides and pesticides.

Role as an iNOS Inhibitor

Of particular interest to drug development professionals is the potential for this compound derivatives to act as inhibitors of inducible nitric oxide synthase (iNOS).

Nitric Oxide Synthase (NOS) Family: Nitric oxide (NO) is a critical signaling molecule produced by a family of three enzymes:

-

Neuronal NOS (nNOS): Involved in neurotransmission.

-

Endothelial NOS (eNOS): Plays a key role in regulating vascular tone.

-

Inducible NOS (iNOS): Expressed in immune cells in response to inflammatory stimuli, leading to the production of large amounts of NO.

While NO produced by nNOS and eNOS is essential for normal physiological functions, the overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory and autoimmune diseases. Therefore, selective inhibition of iNOS is a promising therapeutic strategy.

The aminopyridine scaffold, present in this compound, is a known pharmacophore for iNOS inhibition. The amino group can form key interactions within the active site of the enzyme, while other substituents can be modified to enhance potency and selectivity.

Conclusion

This compound is a versatile chemical entity with significant potential in both pharmaceutical and agrochemical research. Its well-defined physical and chemical properties, coupled with its utility as a synthetic intermediate, make it a compound of high interest. The exploration of its derivatives as selective iNOS inhibitors presents a promising avenue for the development of novel therapeutics for a range of inflammatory and autoimmune disorders. This guide provides a foundational understanding of this important molecule to aid researchers and scientists in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Safety and Handling of 5-Amino-2-methoxy-4-picoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 5-Amino-2-methoxy-4-picoline (CAS No. 6635-91-2), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research and development activities.

Chemical Identification and Properties

This compound, also known as 2-Methoxy-4-methyl-5-pyridinamine, is a substituted pyridine derivative. Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2-Methoxy-4-methyl-5-pyridinamine |

| CAS Number | 6635-91-2 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Appearance | Brown to light brown solid |

Hazard Identification and Classification

This compound is classified as an irritant. The following table summarizes its GHS hazard statements and corresponding pictograms.

| GHS Hazard Statement | Code | Pictogram |

| Causes skin irritation | H315 | Irritant |

| Causes serious eye irritation | H319 | Irritant |

| May cause respiratory irritation | H335 | Irritant |

Safe Handling and Storage Protocols

Proper handling and storage are essential to minimize exposure risks.

| Aspect | Protocol |

| Handling | Handle in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |

| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage temperature is between 0-8°C. Keep away from incompatible materials. |

| Incompatible Materials | Information on specific incompatible materials is not readily available. Standard practice is to avoid strong oxidizing agents. |

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are critical for preventing exposure.

| Control Type | Recommendation |

| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |

First Aid and Emergency Procedures

In the event of exposure, immediate action is required.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

| Aspect | Measures |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | May emit toxic fumes of carbon oxides and nitrogen oxides under fire conditions. |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |

Experimental Safety Protocols

While specific experimental protocols for the safety testing of this compound are not publicly available, the hazard classifications (H315, H319, H335) are typically determined through standardized testing methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

General Protocol for Acute Dermal Irritation/Corrosion (based on OECD Guideline 404):

-

Test System: Typically, the albino rabbit is used.

-

Preparation: The fur on a small area of the animal's back is clipped approximately 24 hours before the test.

-

Application: A small amount (e.g., 0.5 g of the solid substance) is applied to the prepared skin area and covered with a gauze patch.

-

Exposure: The substance is left in contact with the skin for a defined period, typically 4 hours.

-

Observation: After the exposure period, the substance is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours, and up to 14 days).

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on the persistence and severity of the observed effects.

General Protocol for Acute Eye Irritation/Corrosion (based on OECD Guideline 405):

-

Test System: The albino rabbit is the preferred species.

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application. Observations may include redness of the conjunctiva, swelling (chemosis), and effects on the cornea and iris.

-

Evaluation: The severity of the eye lesions and their reversibility are evaluated to classify the substance's irritation potential.

It is important to note that in vitro and ex vivo testing methods are increasingly used to reduce or replace animal testing.

Workflow for Safe Handling and Emergency Response

The following diagram illustrates the logical flow for safely handling this compound and responding to potential incidents.

Caption: Workflow for handling this compound.

The Versatile Scaffold of 5-Amino-2-methoxy-4-picoline in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methoxy-4-picoline, a substituted pyridine derivative, has emerged as a promising and versatile scaffold in the field of medicinal chemistry. Its unique structural features, including a reactive amino group and a methoxy moiety, make it an attractive starting material for the synthesis of a diverse range of bioactive molecules. This technical guide provides an in-depth overview of the potential applications of this compound, with a particular focus on its role in the development of novel anticonvulsant and anti-inflammatory agents. We will delve into the synthesis of its derivatives, their biological activities, and the experimental methodologies employed in their evaluation.

Core Applications in Drug Discovery

The inherent chemical properties of this compound make it a valuable building block for creating libraries of compounds for pharmacological screening. The primary amino group serves as a key handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR). The methoxy group can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.

Anticonvulsant Agents

A significant area of investigation for this compound derivatives is in the treatment of epilepsy and other seizure disorders. Research has focused on the synthesis of N-aryl-N'-(2-methoxy-4-methylpyridin-5-yl)urea derivatives, which have shown promising anticonvulsant activity.[1]

The general synthetic route to these urea derivatives involves the reaction of this compound with various substituted phenylisocyanates. This reaction is typically carried out in an aprotic solvent, such as dichloromethane, at room temperature.

A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Substituted Phenylisocyanate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Reaction\n(DCM, rt)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="N-aryl-N'-(2-methoxy-4-methylpyridin-5-yl)urea Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> C; B -> C; C -> D; }

Figure 1: General synthesis of urea derivatives.

The anticonvulsant activity of the synthesized urea derivatives is typically evaluated in rodent models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Neurotoxicity is also assessed to determine the therapeutic index. While specific ED50 and TD50 values for a comprehensive series of derivatives are not publicly available in the aggregated search results, the general findings indicate that substitution patterns on the aryl ring significantly influence anticonvulsant potency and neurotoxicity.

Table 1: Representative Anticonvulsant Activity Data for Pyridine Derivatives

| Compound Class | Test | Endpoint | Result | Reference |

| Phenyl-tetrahydrothieno[3,2-b]pyridines | MES | ED50 | 9.5 mg/kg | [2] |

| Phenyl-tetrahydrothieno[3,2-b]pyridines | scPTZ | ED50 | 20.5 mg/kg | [2] |

| Pyridinyl-pyrrolidones | MES | ED50 | 13.4 - 18.6 mg/kg | [3] |

| Pyridinyl-pyrrolidones | scPTZ | ED50 | 86.1 - 271.6 mg/kg | [3] |

Note: This table presents data for structurally related pyridine derivatives to illustrate the range of activities observed in anticonvulsant screening. Specific data for derivatives of this compound were not available in the search results.

Inhibitors of Inducible Nitric Oxide Synthase (iNOS)

Chronic inflammation is implicated in a wide range of diseases, and inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade. Overproduction of nitric oxide (NO) by iNOS can lead to tissue damage. This compound has been identified as a scaffold for the development of iNOS inhibitors, offering a potential therapeutic strategy for inflammatory conditions.[1][4]

The development of potent and selective iNOS inhibitors often involves modifying the substituents on the pyridine ring. The amino and methoxy groups of this compound provide convenient points for such modifications. For instance, analogs of 2-amino-4-methylpyridine have been synthesized and evaluated, with one analog demonstrating an IC50 of 28 nM against iNOS.[4] This highlights the potential for developing highly potent inhibitors based on this scaffold.

Scaffold [label="this compound Scaffold", fillcolor="#FBBC05", fontcolor="#202124"]; Modification [label="Chemical Modification\n(e.g., at amino or methyl group)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Derivatives [label="Library of Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="Biological Screening\n(iNOS Inhibition Assay)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; SAR [label="Structure-Activity Relationship (SAR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead [label="Lead Compound\n(Potent & Selective iNOS Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Scaffold -> Modification; Modification -> Derivatives; Derivatives -> Screening; Screening -> SAR; SAR -> Lead; }

Figure 2: SAR development workflow.

Experimental Protocols

General Synthesis of N-aryl-N'-(2-methoxy-4-methylpyridin-5-yl)urea Derivatives

Materials:

-

This compound

-

Substituted phenylisocyanate

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer

-

Round-bottom flask

-

Nitrogen atmosphere setup

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

-

To this solution, add the substituted phenylisocyanate (1.05 eq) dropwise at room temperature with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Upon completion, the resulting precipitate is collected by filtration.

-

The crude product is washed with cold dichloromethane and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-aryl-N'-(2-methoxy-4-methylpyridin-5-yl)urea derivative.

Anticonvulsant Screening Protocol: Maximal Electroshock (MES) Test

Animals:

-

Male Swiss mice (20-25 g)

Apparatus:

-

Electroconvulsiometer

-

Corneal electrodes

Procedure:

-

Administer the test compound intraperitoneally (i.p.) at various doses to different groups of mice. A vehicle control group receives the vehicle alone. A positive control group receives a standard anticonvulsant drug (e.g., phenytoin).

-

At the time of peak effect (e.g., 30 or 60 minutes post-administration), apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

-

Observe the mice for the presence or absence of a tonic hind-limb extensor seizure.

-

The absence of the tonic hind-limb extension is considered as the endpoint for protection.

-

The median effective dose (ED50), the dose that protects 50% of the animals from the seizure, is calculated using probit analysis.

Conclusion and Future Directions

This compound has demonstrated significant potential as a versatile scaffold in medicinal chemistry, particularly in the pursuit of novel anticonvulsant and anti-inflammatory agents. The synthetic accessibility of its derivatives allows for extensive exploration of structure-activity relationships, paving the way for the identification of potent and selective drug candidates. Future research should focus on synthesizing a broader range of derivatives and conducting comprehensive pharmacological evaluations to fully elucidate their therapeutic potential. The development of compounds with improved pharmacokinetic profiles and reduced off-target effects will be crucial for their translation into clinical applications. The logical progression from this versatile starting material to potentially life-changing therapeutics underscores the importance of fundamental building blocks in modern drug discovery.

References

- 1. Buy this compound | 6635-91-2 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis and evaluation of anticonvulsant activity of pyridinyl-pyrrolidones: a pharmacophore hybrid approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

5-Amino-2-methoxy-4-picoline: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methoxy-4-picoline, also known as 5-amino-2-methoxy-4-methylpyridine, is a substituted pyridine derivative that has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique arrangement of an amino, a methoxy, and a methyl group on the pyridine ring provides multiple reactive sites, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis of this compound, its physicochemical properties, and its applications as a key intermediate in the preparation of a range of important organic molecules, with a particular focus on its role in medicinal chemistry and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value |

| CAS Number | 6635-91-2 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Appearance | Brown to light brown solid |

| Purity | ≥ 98% (by HPLC) |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available precursor. The general synthetic workflow involves the formation of a nitropyridine intermediate, followed by the reduction of the nitro group to the desired amine.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methoxy-4-methyl-5-nitropyridine

This procedure details the nucleophilic substitution of the chloro group in 2-chloro-4-methyl-5-nitropyridine with a methoxy group.

Materials:

-

2-Chloro-4-methyl-5-nitropyridine

-

Sodium metal

-

Absolute Methanol

-

Ethyl acetate

-

Concentrated HCl

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a flask, a solution of sodium methoxide is prepared by dissolving sodium (2.30 g, 100 mmol) in absolute methanol (75 ml) at 0°C with stirring.[1]

-

A solution of 2-chloro-4-methyl-5-nitropyridine (4.50 g, 26.07 mmol) in absolute methanol (15 ml) is added dropwise to the sodium methoxide solution.[1]

-

The resulting dark-colored solution is stirred at room temperature for 30 minutes.[1]

-

The solvent is removed under reduced pressure to yield a solid.[1]

-

The solid is dissolved in water (25 ml), and the pH is adjusted to 6 with concentrated HCl.[1]

-

The aqueous mixture is extracted with ethyl acetate (2 x 25 ml).[1]

-

The combined organic extracts are dried over MgSO₄ and the solvent is evaporated under reduced pressure to yield the product.[1]

Quantitative Data:

| Product | Yield | Melting Point | Spectroscopic Data |

| 2-Methoxy-4-methyl-5-nitropyridine | 98% | 70-72°C | ¹H NMR (DMSO-d₆): δ 8.94 (s, 1H), 6.97 (s, 1H), 3.99 (s, 3H), 2.58 (s, 3H) LRMS (m/z): 168 (M⁺, 98), 167 (100), 151 (34), 138 (24), 80 (17)[1] |

Step 2: Reduction of 2-Methoxy-4-methyl-5-nitropyridine to this compound

The reduction of the nitro group to an amine is a critical step. Several methods are effective for this transformation. Below are two common protocols.

Protocol 2a: Catalytic Hydrogenation

Materials:

-

2-Methoxy-4-methyl-5-nitropyridine

-

Palladium on carbon (10% Pd-C)

-

Methanol or Ethanol

-

Hydrogen gas supply

Procedure:

-

2-Methoxy-4-methyl-5-nitropyridine is dissolved in methanol or ethanol in a hydrogenation vessel.

-

A catalytic amount of 10% Pd-C is added to the solution.

-

The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

-

The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield this compound.

Protocol 2b: Reduction with Iron in Acetic Acid

Materials:

-

2-Methoxy-4-methyl-5-nitropyridine

-

Iron powder

-

Glacial acetic acid

-

Ethanol

-

Water

-

Sodium hydroxide solution

-

Ethyl acetate

Procedure:

-

A solution of 2-Methoxy-4-methyl-5-nitropyridine is prepared in a mixture of ethanol and acetic acid.

-

Iron powder (an excess, typically 3-5 equivalents) is added to the solution.

-

The mixture is heated to reflux and stirred until the reaction is complete, as monitored by TLC.

-

After cooling to room temperature, the reaction mixture is diluted with water and basified with a sodium hydroxide solution to precipitate iron salts.

-

The mixture is filtered, and the filtrate is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.

Applications in Organic Synthesis

The presence of both a nucleophilic amino group and a pyridine ring structure allows this compound to participate in a wide array of chemical transformations. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Caption: Key reaction pathways involving this compound.

N-Acylation: Synthesis of Amide Derivatives

The amino group of this compound can be readily acylated to form amides. These amides are often key intermediates in the synthesis of biologically active molecules.

Experimental Protocol: Synthesis of N-(6-methoxy-4-methylpyridin-3-yl)acetamide

Materials:

-

This compound (6-methoxy-4-methylpyridin-3-amine)

-

Acetic anhydride

-

Toluene

Procedure:

-

To a solution of this compound (5.0 g, 36.2 mmol) in toluene (100.0 mL), acetic anhydride (5.2 g, 50.7 mmol, 1.4 eq) is added.[2]

-

The mixture is stirred and heated at 100°C for 2 hours.[2]

-

After cooling, the solvent is removed under vacuum to provide the product.[2]

Quantitative Data:

| Product | Yield |

| N-(6-methoxy-4-methylpyridin-3-yl)acetamide | 100% (crude) |

Conclusion

This compound is a highly functionalized and versatile building block with significant applications in organic synthesis, particularly in the development of novel pharmaceuticals. Its straightforward synthesis and the reactivity of its functional groups allow for the efficient construction of a diverse range of complex molecules. The detailed protocols and data presented in this guide are intended to facilitate its use in research and development, enabling scientists to explore new chemical space and accelerate the discovery of new medicines and other valuable chemical entities.

References

An In-depth Technical Guide to 5-Amino-2-methoxy-4-picoline: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-methoxy-4-picoline, also known as 5-amino-2-methoxy-4-methylpyridine, is a substituted pyridine derivative with significant applications in the pharmaceutical and agrochemical industries. Its unique structure, featuring an amino group, a methoxy group, and a methyl group on the pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the discovery, history, and key chemical data of this compound. It includes a plausible synthetic pathway with detailed experimental protocols, tabulated physicochemical and spectral data, and logical diagrams to illustrate the synthetic workflow. While the exact date and discoverer of its initial synthesis remain elusive in readily available literature, this guide constructs a historical context based on the development of related substituted pyridines and outlines the modern synthetic approaches used in its preparation.

Introduction

This compound (CAS No. 6635-91-2) is a key intermediate in organic synthesis.[1][2] The arrangement of its functional groups allows for a variety of chemical transformations, making it a valuable precursor for the development of novel compounds with potential biological activity.[1] Notably, it has been investigated for its role in influencing nitric oxide synthase pathways and its potential applications in cardiovascular health.[1] Furthermore, its derivatives have been explored as potential anticonvulsant agents.[1] In the agrochemical sector, it serves as a precursor for the synthesis of herbicides and pesticides.[2]

This guide aims to provide a detailed technical resource for researchers and professionals working with this compound, covering its physicochemical properties, a detailed synthetic route with experimental protocols, and a discussion of its known applications.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its identification, handling, and use in synthetic procedures.

| Property | Value | Reference |

| CAS Number | 6635-91-2 | [3] |

| Molecular Formula | C₇H₁₀N₂O | [3] |

| Molecular Weight | 138.17 g/mol | [3] |

| Appearance | Brown to light brown solid | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

Further spectral data (e.g., NMR, IR, MS) would be populated here as found in specific literature sources.

Plausible Synthetic Pathway and Experimental Protocols

While the original publication detailing the first synthesis of this compound is not readily identifiable, a plausible and commonly employed synthetic route involves a two-step process starting from a commercially available precursor. This pathway consists of the methoxylation of a chlorinated nitropyridine followed by the reduction of the nitro group.

Caption: Plausible synthetic workflow for this compound.

Step 1: Synthesis of 2-methoxy-4-methyl-5-nitropyridine

This step involves the nucleophilic substitution of the chloro group in 2-chloro-4-methyl-5-nitropyridine with a methoxy group.

Experimental Protocol:

-

Materials:

-

2-chloro-4-methyl-5-nitropyridine

-

Sodium metal

-

Absolute methanol

-

Ethyl acetate

-

Concentrated HCl

-

Magnesium sulfate (MgSO₄)

-

Water

-

-

Procedure:

-

In a suitable reaction vessel, dissolve sodium metal in absolute methanol at 0°C with stirring to prepare a solution of sodium methoxide.

-

To this solution, add a solution of 2-chloro-4-methyl-5-nitropyridine in absolute methanol dropwise.

-

After the addition is complete, allow the reaction mixture to stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

To the resulting solid, add water and adjust the pH to 6 with concentrated HCl.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous MgSO₄, and filter.

-

Evaporate the solvent under reduced pressure to yield 2-methoxy-4-methyl-5-nitropyridine as a solid.

-

Step 2: Synthesis of this compound

This final step involves the reduction of the nitro group of 2-methoxy-4-methyl-5-nitropyridine to an amino group. Common methods for this transformation include the use of tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Experimental Protocol (using Tin(II) Chloride):

-

Materials:

-

2-methoxy-4-methyl-5-nitropyridine

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-methoxy-4-methyl-5-nitropyridine in a suitable solvent such as ethanol or concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture gently and monitor its progress by TLC.

-

Upon completion of the reaction, cool the mixture to room temperature and carefully neutralize it with a sodium hydroxide solution.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain this compound.

-

History and Discovery

The precise historical details regarding the first synthesis and discovery of this compound are not well-documented in major chemical databases or historical literature. Its emergence is likely tied to the broader development of substituted pyridine chemistry throughout the 20th century. The synthesis of related picoline derivatives dates back to the early 1900s, with significant advancements in methodologies for introducing various functional groups onto the pyridine ring.

The plausible synthetic route described in this guide, involving nitration and subsequent reduction, is a classic and well-established method in aromatic chemistry. The development of reliable nitration and reduction techniques for pyridine rings was a key enabler for the synthesis of a wide array of amino-substituted pyridines. It is probable that this compound was first synthesized as part of broader investigations into the reactivity and derivatization of substituted picolines for potential applications in dyes, pharmaceuticals, or agriculture.

The lack of a prominent "discovery" paper suggests that it may have been first prepared as an intermediate in a larger synthetic sequence and not initially recognized for its own specific properties. Its utility as a building block likely became more apparent as the demand for complex heterocyclic compounds grew in the fields of medicinal and agricultural chemistry.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in several areas of chemical research and development:

-

Pharmaceutical Synthesis: It is a precursor for various medicinal compounds.[1] Its structure is incorporated into molecules that have been studied for their biological activities, including potential anticonvulsant properties and effects on the cardiovascular system through the inhibition of inducible nitric oxide synthase.[1]

-

Agrochemical Development: The compound is utilized in the synthesis of herbicides and pesticides, contributing to the development of new crop protection agents.[2]

-

Organic Synthesis: The presence of both an amino and a methoxy group provides multiple reaction sites, making it a versatile building block for the construction of more complex heterocyclic structures.[1]

Conclusion

This compound is a synthetically important substituted pyridine with established applications in the pharmaceutical and agrochemical industries. While its specific discovery and early history are not clearly documented, its synthesis relies on well-established methods of pyridine chemistry. This technical guide provides a comprehensive overview of its properties, a detailed plausible synthetic pathway with experimental protocols, and a summary of its key applications. For researchers and professionals in drug development and organic synthesis, this compound remains a valuable and versatile chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Amino-2-methoxy-4-picoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 5-Amino-2-methoxy-4-picoline, a versatile chemical intermediate with applications in the pharmaceutical and agrochemical industries.[1] This compound serves as a crucial building block in the development of various bioactive molecules, including those targeting neurological disorders.[1]

The synthesis is a two-step process that begins with the methoxylation of 2-chloro-4-methyl-5-nitropyridine to yield 2-methoxy-4-methyl-5-nitropyridine. This intermediate is then subjected to reduction to produce the final product, this compound.

Experimental Protocols

Materials and Equipment:

-

2-chloro-4-methyl-5-nitropyridine

-

Sodium metal

-

Anhydrous methanol

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Concentrated hydrochloric acid (HCl)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂) or a suitable hydrogen source (e.g., ammonium formate)

-

Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

-

Stirring apparatus (magnetic stirrer)

-

Heating mantle or oil bath

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

pH meter or pH paper

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass spectrometer (MS)

Safety Precautions:

-

Handle sodium metal with extreme care; it reacts violently with water.

-

Perform all reactions in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Palladium on carbon is flammable; handle with care and avoid ignition sources.

-

Hydrogen gas is highly flammable and explosive; ensure proper handling and a controlled reaction environment.

Part 1: Synthesis of 2-methoxy-4-methyl-5-nitropyridine

This procedure is adapted from a known synthesis of 2-methoxy-4-methyl-5-nitropyridine.[2]

Step-by-Step Protocol:

-

Preparation of Sodium Methoxide: In a round-bottom flask equipped with a stirrer and under an inert atmosphere, carefully add sodium metal (2.30 g, 100 mmol) to anhydrous methanol (75 ml) at 0°C. Allow the sodium to react completely to form sodium methoxide.

-

Reaction: To the stirred sodium methoxide solution at 0°C, add a solution of 2-chloro-4-methyl-5-nitropyridine (4.50 g, 26.07 mmol) in anhydrous methanol (15 ml) dropwise.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes. The solution will likely be dark in color.

-

Solvent Removal: Concentrate the reaction mixture to a solid using a rotary evaporator under reduced pressure.

-

Work-up: Dissolve the resulting solid in water (25 ml). Adjust the pH of the aqueous solution to 6 with concentrated HCl.

-

Extraction: Extract the aqueous mixture with ethyl acetate (2 x 25 ml).

-

Drying and Evaporation: Combine the organic extracts and dry over magnesium sulfate (MgSO₄). Filter the drying agent and evaporate the solvent under reduced pressure to yield the product.

Expected Yield and Characterization:

The expected product is an orange solid with a yield of approximately 98%.[2]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (DMSO-d₆) δ (ppm) | LRMS (m/z) |

| 2-methoxy-4-methyl-5-nitropyridine | C₇H₈N₂O₃ | 168.15 | 70-72 | 8.94 (s, 1H), 6.97 (s, 1H), 3.99 (s, 3H), 2.58 (s, 3H)[2] | 168 (M+), 167, 151, 138, 80[2] |

Part 2: Synthesis of this compound

This is a general procedure for the reduction of a nitropyridine to an aminopyridine using catalytic hydrogenation. This method is widely used for this type of transformation.[3][4][5]

Step-by-Step Protocol:

-

Dissolution: Dissolve the 2-methoxy-4-methyl-5-nitropyridine (4.30 g, 25.57 mmol) synthesized in Part 1 in methanol.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approximately 5-10 mol% of the substrate) to the solution.

-

Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (H₂). This can be achieved using a hydrogen-filled balloon for atmospheric pressure reactions or a Parr hydrogenator for higher pressures.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure all the product is collected.

-

Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude product can be purified by recrystallization or column chromatography to achieve the desired purity.

Expected Product Characterization:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₇H₁₀N₂O | 138.17[6] |

The final product's structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 5-Amino-2-methoxy-4-picoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 5-Amino-2-methoxy-4-picoline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The purity of this compound is critical for the successful outcome of subsequent synthetic steps and the overall quality of the final active ingredient. The following sections outline common purification techniques, including recrystallization and column chromatography, with detailed methodologies adapted from established procedures for structurally similar compounds.

Overview of Purification Techniques

The choice of purification method for this compound depends on the nature and quantity of impurities present in the crude material. The primary techniques employed are recrystallization and column chromatography, which can be used individually or in combination to achieve high purity, often exceeding 98%.[2]

Key Physicochemical Properties (for reference)

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol [3] |

| Appearance | Brown to light brown solid[2] |

| Storage | 0-8°C[2] |

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in their solubility in a specific solvent or solvent system at different temperatures. For this compound, selecting an appropriate solvent is crucial for achieving high recovery and purity.

Experimental Protocol: Single Solvent Recrystallization

-

Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Based on the polarity of the target molecule, suitable solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and toluene.

-

Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

-

Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the growth of larger, purer crystals, the flask can be insulated to slow the cooling process. Further cooling in an ice bath or refrigerator can maximize the yield.

-

Isolation and Washing: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Quantitative Data: Recrystallization

| Parameter | Specification |

| Starting Material | Crude this compound |

| Potential Solvents | Ethanol, Isopropanol, Ethyl Acetate/Hexane mixture |

| Expected Purity | >98% (as determined by HPLC) |

| Expected Yield | 60-90% (dependent on crude purity and solvent choice) |

Column Chromatography

Silica gel column chromatography is a highly effective method for separating this compound from impurities with different polarities. The choice of the mobile phase is critical for achieving good separation.

Experimental Protocol: Silica Gel Column Chromatography

-